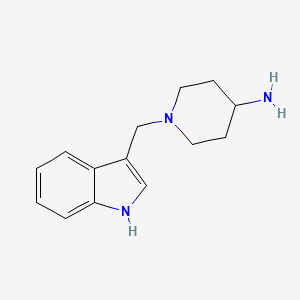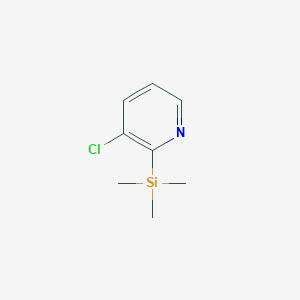
3-(氧杂环丁烷-3-基)丙烷-1-醇
描述
3-(Oxetan-3-yl)propan-1-ol is an organic compound featuring an oxetane ring, a four-membered cyclic ether, attached to a propanol chain
科学研究应用
3-(Oxetan-3-yl)propan-1-ol has several applications in scientific research:
作用机制
Target of Action
Oxetanes, the class of compounds to which it belongs, are known for their reactivity and are often used in medicinal chemistry .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various biochemical transformations .
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions, which can affect various biochemical pathways .
Result of Action
The reactivity of oxetanes can lead to various biochemical transformations, which can have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-(Oxetan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of alcohols and aldehydes. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways .
Cellular Effects
The effects of 3-(Oxetan-3-yl)propan-1-ol on different cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-(Oxetan-3-yl)propan-1-ol can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 3-(Oxetan-3-yl)propan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Oxetan-3-yl)propan-1-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Oxetan-3-yl)propan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(Oxetan-3-yl)propan-1-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(Oxetan-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . It is crucial to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
3-(Oxetan-3-yl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(Oxetan-3-yl)propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Oxetan-3-yl)propan-1-ol is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the attachment of the propanol chain. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . For example, the reaction of 3-chloropropanol with a base can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production methods for 3-(Oxetan-3-yl)propan-1-ol are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(Oxetan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: 3-(Oxetan-3-yl)propanoic acid.
Reduction: 3-(Oxetan-3-yl)propan-1-amine.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative with similar reactivity but lacking the propanol chain.
3-(Oxetan-3-yl)propan-1-amine: A related compound where the hydroxyl group is replaced by an amine group.
3-(Oxetan-3-yl)propanoic acid: The oxidized form of 3-(Oxetan-3-yl)propan-1-ol.
属性
IUPAC Name |
3-(oxetan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441634 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-47-1 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


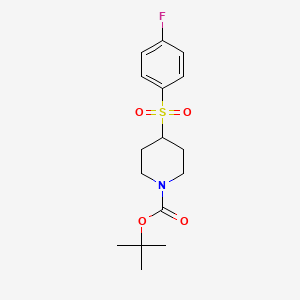
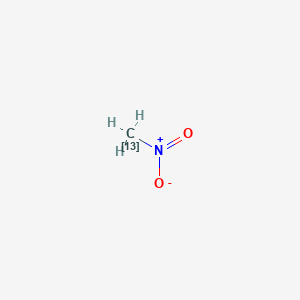
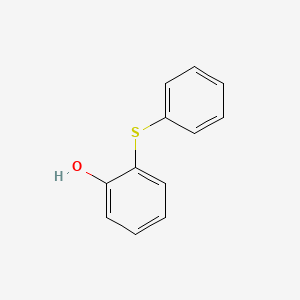
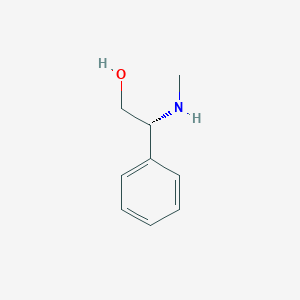
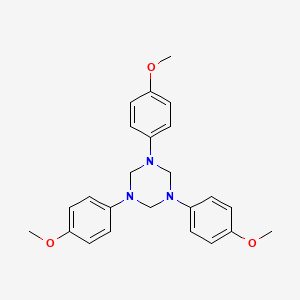
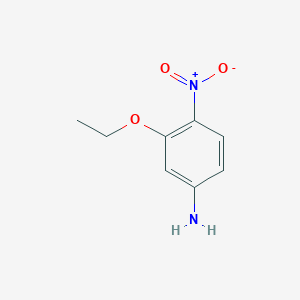
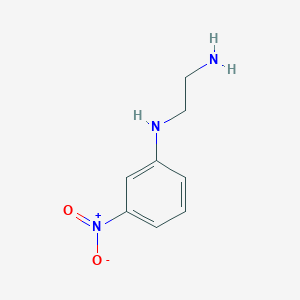
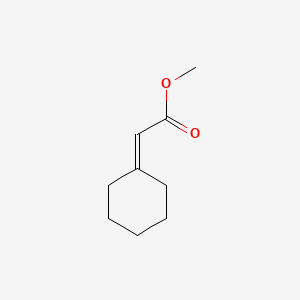
![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
